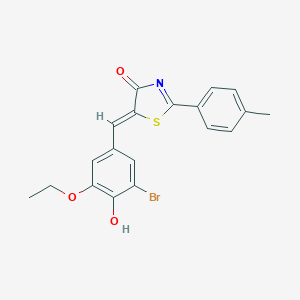![molecular formula C22H20F3N5 B447737 (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B447737.png)
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is a complex organic compound with the molecular formula C22H20F3N5 . This compound is notable for its trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals due to its unique chemical properties .
Métodos De Preparación
The synthesis of (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts.
Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, often enhancing its binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is unique due to its specific structure and the presence of the trifluoromethyl group. Similar compounds include other trifluoromethyl-containing molecules and isoquinoline derivatives .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C22H20F3N5 |
|---|---|
Peso molecular |
411.4g/mol |
Nombre IUPAC |
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H20F3N5/c1-2-7-30-8-6-16-17(10-26)20(29)21(12-27,13-28)19(18(16)11-30)14-4-3-5-15(9-14)22(23,24)25/h3-6,9,18-19H,2,7-8,11,29H2,1H3/t18-,19+/m0/s1 |
Clave InChI |
RAKBOGJTTWUGNQ-RBUKOAKNSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
SMILES isomérico |
CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N'-[(3-methylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447656.png)

![2-[{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B447659.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447662.png)
![6-bromo-N'-[2-(2-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447663.png)
![6-bromo-N'-{2-[(1-bromo-2-naphthyl)oxy]butanoyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447666.png)
![5-(3,4-Dihydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447668.png)
![N'-[2-(4-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447669.png)
![N'-{[4-(octyloxy)phenoxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447672.png)
![6-bromo-N'-[(3,4-dimethylphenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B447674.png)
![2-(1-naphthyloxy)-N'-[(2-oxo-2H-chromen-3-yl)carbonyl]propanohydrazide](/img/structure/B447675.png)


